![molecular formula C9H10N2O5 B116909 4-Amino-2-ethoxy-5-nitrobenzoic acid CAS No. 86718-18-5](/img/structure/B116909.png)
4-Amino-2-ethoxy-5-nitrobenzoic acid
Overview
Description
“4-Amino-2-ethoxy-5-nitrobenzoic acid” is a chemical compound with the CAS Number: 86718-18-5 and a molecular weight of 226.19 . It has a linear formula of C9H10N2O5 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-amino-2-hydroxy-5-nitro benzoic acid (AHNA), a key intermediate, was synthesized by the acylation reaction of 4-aminosalicylic acid (ASA), followed by nitration and acid hydrolysis . Another study reported the synthesis of 2-ethoxy-3-hydroxy-4-nitrobenzoic acid via the regioselective ethylation of 2,3-dihydroxybenzaldehyde and subsequent nitration .
Molecular Structure Analysis
The molecular structure of “4-Amino-2-ethoxy-5-nitrobenzoic acid” can be represented by the InChI string: InChI=1S/C9H10N2O5/c1-2-16-8-4-6 (10)7 (11 (14)15)3-5 (8)9 (12)13/h3-4H,2,10H2,1H3, (H,12,13)
. The Canonical SMILES representation is CCOC1=CC (=C (C=C1C (=O)O) [N+] (=O) [O-])N
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-2-ethoxy-5-nitrobenzoic acid” include a molecular weight of 226.19 g/mol, a topological polar surface area of 118 Ų, and a complexity of 278 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .
Scientific Research Applications
Intermediate in Organic Synthesis
4-Amino-2-ethoxy-5-nitrobenzoic acid can be used as an intermediate in organic synthesis . This means it can be used in the production of other complex organic compounds. Its nitro group (-NO2) and carboxylic acid group (-COOH) make it a versatile compound in synthesis reactions.
Safety and Hazards
The safety information for “4-Amino-2-ethoxy-5-nitrobenzoic acid” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-amino-2-ethoxy-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-2-16-8-4-6(10)7(11(14)15)3-5(8)9(12)13/h3-4H,2,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEUQGXBVCSDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600983 | |
Record name | 4-Amino-2-ethoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-ethoxy-5-nitrobenzoic acid | |
CAS RN |
86718-18-5 | |
Record name | 4-Amino-2-ethoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of incorporating a benzimidazole moiety into the structure of Cinitapride derivatives?
A1: Benzimidazole is a recognized pharmacophore in several potent proton pump inhibitors (PPIs) used as anti-ulcerative agents. These include drugs like Omeprazole, Pantoprazole, Lansoprazole, and Rabeprazole. Researchers hypothesize that integrating a benzimidazole ring into the Cinitapride scaffold could enhance its anti-ulcerative properties. [] This hypothesis stems from the established efficacy of benzimidazole-containing PPIs in treating ulcers. []
Q2: How does the structure of 4-Amino-2-ethoxy-5-nitrobenzoic acid relate to its use in synthesizing potential prokinetic agents?
A2: 4-Amino-2-ethoxy-5-nitrobenzoic acid serves as a crucial starting material for synthesizing Cinitapride, a known prokinetic agent. [, ] This compound can be condensed with various diamines to create benzimidazole derivatives, which are then evaluated for their potential gastroprokinetic activities. [, ] The presence of the amine and carboxylic acid groups in 4-Amino-2-ethoxy-5-nitrobenzoic acid allows for versatile chemical modifications, enabling the creation of a library of Cinitapride analogues with potentially improved pharmacological profiles. [, ]
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